An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-5-ethylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-5-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 2,4,6-Trichloro-5-ethylpyrimidine, a key intermediate in various synthetic applications. The guide includes tabulated data for quick reference, detailed experimental protocols derived from methodologies for structurally similar compounds, and a workflow visualization for its synthesis and analysis.
Core Physicochemical Properties
2,4,6-Trichloro-5-ethylpyrimidine is a halogenated pyrimidine derivative. Its primary utility lies in organic synthesis, where it serves as a versatile building block for more complex molecules, including certain dyes and pigments.[1]
The following table summarizes the key physicochemical properties of 2,4,6-Trichloro-5-ethylpyrimidine.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₃N₂ | [1] |
| Molecular Weight | 211.48 g/mol | [1] |
| CAS Number | 1780-38-7 | [1] |
| MDL Number | MFCD11112097 | [1] |
| Boiling Point | 244.2°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,4,6-Trichloro-5-ethylpyrimidine are not explicitly published. However, the following sections describe generalized methodologies based on established procedures for the synthesis of the parent compound, 2,4,6-trichloropyrimidine, and its derivatives.
The synthesis of 2,4,6-trichloropyrimidines typically involves the chlorination of a barbituric acid precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with other reagents.[4][5][6]
Objective: To synthesize 2,4,6-Trichloro-5-ethylpyrimidine from 5-ethylbarbituric acid.
Materials:
-
5-Ethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Catalyst (optional, e.g., N,N-dimethylformamide or triethylamine)[4][7]
-
Reaction vessel with heating, stirring, thermometer, and reflux condenser
Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge the 5-ethylbarbituric acid and phosphorus oxychloride.[4][7] The molar ratio of POCl₃ to barbituric acid is typically high, ranging from 4:1 to 6:1.[4]
-
Catalyst Addition (Optional): If a catalyst such as N,N-dimethylformamide is used, it is added to the mixture under stirring at a controlled temperature, often between 20-30°C.[4]
-
First Reaction Step (with POCl₃): The mixture is gradually heated to reflux, typically between 80°C and 115°C.[4][6] The reaction is maintained at this temperature for several hours (e.g., 2.5 to 7 hours) to facilitate the initial chlorination.[4][6]
-
Second Reaction Step (with PCl₅ or PCl₃/Cl₂): After the initial reaction, the mixture is treated with a stronger chlorinating agent. This can be phosphorus pentachloride or, alternatively, phosphorus trichloride followed by the bubbling of chlorine gas through the mixture.[6][7] This step is crucial for the complete conversion of hydroxyl groups to chlorides.
-
Work-up and Purification: Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.[4][5] The crude product, 2,4,6-Trichloro-5-ethylpyrimidine, is then isolated from the reaction mixture by fractional distillation.[4][6]
-
Purity Analysis: The purity of the final product is assessed using Gas Chromatography (GC).[4]
The structural confirmation and purity assessment of 2,4,6-Trichloro-5-ethylpyrimidine would involve standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The prepared sample is analyzed using an NMR spectrometer. For the 5-ethyl group, one would expect to see a characteristic triplet and quartet pattern in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the ethyl group carbons.[5][8]
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Method: Electron Ionization (EI) is a common method for this type of molecule.[9][10] The sample is introduced into the mass spectrometer, where it is ionized and fragmented.
-
Data Interpretation: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound (211.48 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.
3. Gas Chromatography (GC):
-
Purpose: To determine the purity of the synthesized compound and to separate it from any starting materials or byproducts.
-
Method: A small amount of the sample, dissolved in a volatile solvent, is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection.[4]
4. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Method: The sample is analyzed using an FTIR spectrometer.
-
Data Interpretation: The IR spectrum would show characteristic absorption bands for C-Cl, C=N, and C-C bonds within the molecule.[5][8]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of chlorinated pyrimidines.
Caption: Generalized workflow for synthesis and analysis of 2,4,6-Trichloro-5-ethylpyrimidine.
References
- 1. 2,4,6-Trichloro-5-ethylpyrimidine [myskinrecipes.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 10. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
